1-(2,2,2-Tribromo-1-hydroxyethyl)urea
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Overview
Description
N-(2,2,2-tribromo-1-hydroxyethyl)urea is a chemical compound with the molecular formula C3H5Br3N2O2 and a molecular weight of 340.798 g/mol . It is known for its unique structure, which includes three bromine atoms, a hydroxyethyl group, and a urea moiety. This compound is often used in scientific research and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-tribromo-1-hydroxyethyl)urea typically involves the reaction of urea with 2,2,2-tribromoethanol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of N-(2,2,2-tribromo-1-hydroxyethyl)urea may involve larger-scale reactions with optimized conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated mixing systems, and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-tribromo-1-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to form less halogenated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, reduction may produce less halogenated derivatives, and substitution reactions can result in various substituted urea derivatives .
Scientific Research Applications
N-(2,2,2-tribromo-1-hydroxyethyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(2,2,2-tribromo-1-hydroxyethyl)urea involves its interaction with biological molecules and cellular pathways. The bromine atoms and hydroxyethyl group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and nucleic acids, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N’-(2,2,2-tribromo-1-hydroxyethyl)urea: Similar structure but with a methyl group instead of a hydrogen atom on the nitrogen.
N-(2,2,2-tribromoethyl)urea: Lacks the hydroxy group, making it less reactive in certain contexts.
Uniqueness
N-(2,2,2-tribromo-1-hydroxyethyl)urea is unique due to its combination of three bromine atoms, a hydroxyethyl group, and a urea moiety. This unique structure imparts distinctive chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
1763-11-7 |
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Molecular Formula |
C3H5Br3N2O2 |
Molecular Weight |
340.80 g/mol |
IUPAC Name |
(2,2,2-tribromo-1-hydroxyethyl)urea |
InChI |
InChI=1S/C3H5Br3N2O2/c4-3(5,6)1(9)8-2(7)10/h1,9H,(H3,7,8,10) |
InChI Key |
GCMCFDQJEVZZRF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Br)(Br)Br)(NC(=O)N)O |
Origin of Product |
United States |
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